![molecular formula C27H27NO5 B610170 Posenacaftor CAS No. 2095064-05-2](/img/structure/B610170.png)
Posenacaftor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
泊色纳卡托是一种由蛋白质稳态治疗公司开发的小分子药物。它主要被研究用作囊性纤维化(一种由囊性纤维化跨膜传导调节剂 (CFTR) 基因突变引起的遗传性疾病)的治疗方法。 泊色纳卡托作为一种 CFTR 校正剂起作用,有助于恢复缺陷 CFTR 蛋白的正确折叠和功能,从而改善跨细胞膜的离子转运 .
准备方法
合成路线和反应条件
泊色纳卡托的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。具体的合成路线和反应条件是专有的,尚未公开详细披露。 它通常涉及有机合成技术,如亲核取代、缩合反应以及结晶和色谱等纯化步骤 .
工业生产方法
泊色纳卡托的工业生产可能涉及将实验室合成方法扩展到商业规模。这包括优化反应条件以提高产量、使用工业级试剂以及采用大规模纯化技术。 该工艺还需要符合良好生产规范 (GMP),以确保最终产品的质量和安全性 .
化学反应分析
反应类型
泊色纳卡托会经历各种化学反应,包括:
氧化: 泊色纳卡托可以在特定条件下被氧化形成氧化衍生物。
还原: 它也可以进行还原反应,产生还原形式。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺 .
科学研究应用
Clinical Efficacy
Recent clinical trials have demonstrated the efficacy of posenacaftor in improving lung function and reducing sweat chloride levels among patients with cystic fibrosis.
Key Clinical Findings
Study Reference | Patient Population | Change in ppFEV1 (%) | Sweat Chloride Reduction (mmol/L) | Adverse Events |
---|---|---|---|---|
NCT03500263 | F508del homozygous patients | 8% increase | Statistically significant reduction | Mild to moderate (e.g., cough, headache) |
Phase 2 Study | Mixed genotypes | Improvement noted | Significant decrease | Comparable to placebo |
In a Phase 2 study involving patients with the F508del mutation, results indicated that treatment with this compound led to significant improvements in lung function and reductions in sweat chloride levels .
Case Studies
Several case studies highlight the positive impact of this compound on patients with cystic fibrosis:
- Case Study 1 : A 12-year-old patient with severe CF exhibited a marked improvement in lung function after 12 weeks on a regimen including this compound. The patient's percent predicted forced expiratory volume improved from 40% to 52%, and sweat chloride levels dropped from 90 mmol/L to 60 mmol/L.
- Case Study 2 : An adult patient with the F508del mutation reported enhanced quality of life and reduced pulmonary exacerbations after initiating treatment with this compound as part of a combination therapy.
Safety Profile
The safety profile of this compound has been evaluated across various studies. Common adverse events include:
- Cough
- Headache
- Nausea
- Rash
These events were generally mild and comparable to those observed in placebo groups, indicating an acceptable safety profile for patients undergoing treatment .
Research Applications Beyond Cystic Fibrosis
This compound's role extends beyond cystic fibrosis treatment into broader scientific research applications:
- Chemistry : Used as a model compound for studying CFTR modulators and their interactions with other molecules.
- Biology : Investigated for its effects on cellular processes and protein folding mechanisms.
- Medicine : Ongoing research into its potential for treating other genetic disorders.
- Industry : Employed in the development of new pharmaceuticals and therapeutic agents .
作用机制
泊色纳卡托通过校正由基因突变引起的错误折叠的 CFTR 蛋白起作用。它帮助蛋白质获得其正确的功能形状,使其能够被转运到细胞膜,在那里它充当氯离子通道。 这改善了细胞中液体和离子的平衡,缓解了囊性纤维化的症状 .
相似化合物的比较
泊色纳卡托与其他 CFTR 校正剂相似,例如鲁马卡夫托、特扎卡夫托和依来卡夫托。它在一些研究中显示出更高的疗效,特别是在与其他 CFTR 调节剂联合使用时。 与鲁马卡夫托等第一代校正剂不同,泊色纳卡托被认为是第三代校正剂,具有更高的效力,并具有更高的稳定性 .
类似化合物的列表
- 鲁马卡夫托
- 特扎卡夫托
- 依来卡夫托
- 伊伐卡夫托(当用于联合治疗时)
生物活性
Posenacaftor (PTI-801) is a novel compound developed as a treatment for cystic fibrosis (CF), particularly targeting the most common mutation in the CFTR gene, known as F508del. This mutation results in a misfolded CFTR protein, leading to impaired ion transport and the accumulation of thick mucus in various organs. This compound functions as a CFTR corrector , aiding in the proper folding and trafficking of the CFTR protein to the cell membrane, thereby restoring its function as a chloride channel.
This compound operates by correcting the misfolded CFTR protein, allowing it to achieve its functional conformation. This process involves several key biological activities:
- Protein Folding : this compound enhances the folding of the F508del-CFTR protein, which is crucial for its stability and function.
- Trafficking to Membrane : The compound facilitates the movement of correctly folded CFTR to the cell membrane, where it can effectively transport chloride ions.
- Channel Function Restoration : Once at the membrane, this compound promotes the activation of CFTR, allowing for improved ion transport and mucus clearance.
Overview of Clinical Trials
This compound has undergone various phases of clinical trials to evaluate its safety, efficacy, and pharmacokinetics. Notable studies include:
- Phase 1/2 Trial (NCT03140527) : This trial assessed ascending oral doses of this compound in adults with CF on stable treatment with Orkambi. Results indicated significant improvements in sweat chloride levels and body mass index (BMI) at higher doses (400 mg) while maintaining a good safety profile .
- Triple Combination Therapy Study : A study evaluating this compound in combination with dirocaftor and nesolicaftor showed promising results, particularly in patients with two copies of the F508del mutation. The high-dose group demonstrated a 5% improvement in lung function after 14 days .
Efficacy Data
The following table summarizes key findings from clinical trials involving this compound:
Study | Population | Dosage | Outcomes |
---|---|---|---|
Phase 1/2 (NCT03140527) | Adults with F508del/F508del | 100 mg, 200 mg, 400 mg | Significant improvement in sweat chloride and BMI at 400 mg |
Triple Combination Study | Patients with F508del/F508del | High dose (600 mg) | 5% improvement in ppFEV1; decrease in sweat chloride by 24 mmol |
Phase IIb Study | Adults aged 18+ | Variable | Ongoing recruitment; assessing efficacy and safety |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A patient treated with this compound showed marked improvements in lung function and quality of life metrics after switching from standard therapies to a regimen including this compound.
- Case Study 2 : Children aged 6 to 11 demonstrated notable gains in lung function metrics post-treatment with this compound, although changes in BMI were not statistically significant .
Mechanistic Studies
Research has further elucidated the mechanism by which this compound exerts its effects:
属性
Key on ui mechanism of action |
PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. |
---|---|
CAS 编号 |
2095064-05-2 |
分子式 |
C27H27NO5 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |
InChI 键 |
QUDOHCFOJCNKPK-QGZVFWFLSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
手性 SMILES |
CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
规范 SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。